APhos Pd G3
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Overview
Description
APhos Pd G3 is a third-generation palladium complex that belongs to the class of Buchwald precatalysts. These complexes are known for their stability and efficiency in catalyzing various chemical reactions. Amphos Palladacycle Gen. 3 is particularly notable for its application in cross-coupling reactions, which are essential in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of APhos Pd G3 involves the reaction of 2-(2′-amino-1,1′-biphenyl) with di-tert-butyl(4-N,N-dimethylaminophenyl)phosphine and palladium(II) methylsulfonate. The reaction is typically carried out under mild conditions, making use of air-stable complexes that can be rapidly activated .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
APhos Pd G3 undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as a catalyst to facilitate the transfer of oxygen atoms.
Reduction: It can also be involved in reduction reactions, aiding in the gain of electrons by other molecules.
Common Reagents and Conditions
The common reagents used in reactions involving this compound include aryl halides, alkyl halides, and various nucleophiles. The reactions are typically carried out under mild conditions, often in the presence of a base such as potassium carbonate or sodium hydroxide .
Major Products
The major products formed from reactions involving Amphos Palladacycle Gen. 3 are often complex organic molecules, including pharmaceuticals, agrochemicals, and materials for electronic applications .
Scientific Research Applications
APhos Pd G3 has a wide range of applications in scientific research, including:
Chemistry: It is extensively used in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: this compound is involved in the development of new pharmaceuticals, particularly in the synthesis of complex drug molecules.
Mechanism of Action
The mechanism of action of APhos Pd G3 involves the formation of a palladium(0) species through reductive elimination. This active species then participates in various catalytic cycles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved include the activation of aryl halides and the formation of carbon-carbon bonds through cross-coupling reactions .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to APhos Pd G3 include:
- XPhos Palladacycle Gen. 3
- SPhos Palladacycle Gen. 2
- BrettPhos Palladacycle Gen. 3
- RuPhos Palladacycle Gen. 3
Uniqueness
This compound is unique due to its high stability and efficiency in catalyzing cross-coupling reactions. It offers several advantages over other similar compounds, including lower catalyst loading and shorter reaction times .
Properties
Molecular Formula |
C29H42N2O3PPdS- |
---|---|
Molecular Weight |
636.1 g/mol |
IUPAC Name |
4-ditert-butylphosphanyl-N,N-dimethylaniline;methanesulfonic acid;palladium;2-phenylaniline |
InChI |
InChI=1S/C16H28NP.C12H10N.CH4O3S.Pd/c1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h9-12H,1-8H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |
InChI Key |
OXTAAFWYZNPFBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |
Origin of Product |
United States |
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